![molecular formula C8H9N3S B273670 4-(dimethylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile CAS No. 147992-79-8](/img/structure/B273670.png)
4-(dimethylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile
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Overview
Description
4-(Dimethylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that contains a dimethylamino group and a thioamide group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile is not fully understood. However, it has been proposed that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Additionally, it has been suggested that the compound may inhibit the replication of influenza virus by interfering with the viral RNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that 4-(Dimethylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile has low toxicity and does not have any significant adverse effects on normal cells. However, it has been reported to induce DNA damage in cancer cells, which may contribute to its anticancer activity. The compound has also been shown to inhibit the production of inflammatory cytokines, which may be beneficial in the treatment of certain inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Dimethylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 4-(Dimethylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile. One of the most promising areas of research is the development of new anticancer drugs based on this compound. Further studies are needed to fully understand the mechanism of action and to optimize the synthesis method for improved efficacy. Additionally, the compound may have potential applications in the treatment of other diseases, such as viral infections and inflammatory diseases. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of 4-(Dimethylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile has been reported in various research articles. One of the most commonly used methods involves the reaction of 2-chloro-4-dimethylaminopyridine with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final compound. Other methods involve the use of different starting materials and reagents, such as 2-amino-4-dimethylaminopyridine and carbon disulfide.
Scientific Research Applications
4-(Dimethylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile has been studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use as an antiviral agent against influenza virus.
properties
IUPAC Name |
4-(dimethylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOPYTHMNLDSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=S)NC=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385409 |
Source
|
Record name | AH-262/34230045 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
CAS RN |
147992-79-8 |
Source
|
Record name | AH-262/34230045 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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